molecular formula C11H6ClNS B8740188 3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine

3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine

Katalognummer: B8740188
Molekulargewicht: 219.69 g/mol
InChI-Schlüssel: HBELBLQFXYBFFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ChloroBenzo[4,5]thieno[2,3-b]pyridine is a fused heterocyclic compound comprising a thienopyridine core fused with a benzene ring and substituted with a chlorine atom at the 3-position. Its synthesis often involves chlorination steps, such as the use of phosphorus oxychloride (POCl₃) on precursor pyrimidinones or Vilsmeier-Haack reactions (DMF-POCl₃) to introduce the chloro substituent . The compound serves as a key intermediate in synthesizing bioactive derivatives, including antimicrobial and anticancer agents . Its chlorine atom enhances reactivity and binding affinity in pharmacological contexts, as seen in kinase inhibition studies .

Eigenschaften

Molekularformel

C11H6ClNS

Molekulargewicht

219.69 g/mol

IUPAC-Name

3-chloro-[1]benzothiolo[2,3-b]pyridine

InChI

InChI=1S/C11H6ClNS/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H

InChI-Schlüssel

HBELBLQFXYBFFW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(S2)N=CC(=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine can be achieved through various methods. One common approach involves the Vilsmeier–Haack reaction, where N-protected 3-acetyl-2-aminothiophenes are treated with the Vilsmeier–Haack reagent at temperatures ranging from 65°C to 100°C . Another method involves the multicomponent synthesis starting from 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate intermediates .

Industrial Production Methods

Industrial production of 3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Vilsmeier–Haack Reagent: Used for formylation and chlorination reactions.

    Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products Formed

    Substituted Thienopyridines: Formed through nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an anticancer, antifungal, and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and proteins involved in cellular processes, leading to its pharmacological effects. For example, it has been reported to inhibit Pim-1 kinase, which plays a role in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine

  • Structural Features: Incorporates an additional pyrimidine ring fused to the thienopyridine system.
  • Synthesis: Prepared via condensation of aminothieno[2,3-b]pyridine-2-carboxamide with triethyl orthoformate or one-pot multicomponent reactions .
  • Bioactivity : Exhibits broad-spectrum antimicrobial activity (e.g., against S. aureus and E. coli) and anticancer properties, attributed to DNA gyrase inhibition .
  • Key Difference : The pyrimidine moiety enhances interactions with bacterial enzymes compared to the chloro-substituted analog .

Thieno[2,3-d]pyrimidine Derivatives

  • Structural Features : Pyrimidine fused directly to the thiophene ring, lacking the benzo-fused component.
  • Synthesis: Synthesized via oxalyl chloride-mediated cyclization of bis-aminothienopyrimidines .
  • Bioactivity: Limited direct data, but related pyrimidine derivatives show DNA topoisomerase IV inhibition .

Thiazolo[3,2-a]pyridine Derivatives

  • Structural Features : Replaces the thiophene ring with a thiazole, fused to pyridine.
  • Synthesis : Achieved through bis-heterocyclic coupling reactions .
  • Bioactivity : Primarily explored as materials (e.g., organic semiconductors) rather than pharmaceuticals .
  • Key Difference: The thiazole ring alters electronic properties, reducing pharmacological relevance compared to thienopyridines.

Isothiazolo[5,4-b]pyridine and Thieno[2,3-b]pyrazine Derivatives

  • Structural Features : Isothiazole or pyrazine rings fused to pyridine.
  • Bioactivity : Act as DRAK2 kinase inhibitors but lack selectivity (IC₅₀ = 0.82 µM for DRAK1/2 dual inhibition) .
  • Key Difference: The 3-chloro substituent in 3-ChloroBenzo[4,5]thieno[2,3-b]pyridine improves DRAK2 binding affinity (Kd = 9 nM) but retains DRAK1 cross-reactivity .

Thieno[2,3-b]pyridine-Based c-Src Inhibitors

  • Structural Features: Varied substituents (e.g., amide bridges, fused rings) on the thienopyridine core.
  • Bioactivity : Inhibit c-Src tyrosine kinase, showing promise in breast cancer models .
  • Key Difference: Chlorine substitution at the 3-position enhances ATP-competitive binding compared to non-halogenated analogs .

Comparative Data Table

Compound Name Structural Features Synthesis Method Key Bioactivity Reference
3-ChloroBenzo[4,5]thieno[2,3-b]pyridine Benzo-fused thienopyridine with Cl at C3 Vilsmeier-Haack reaction DRAK2 inhibition (Kd = 9 nM)
Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine Thienopyridine + pyrimidine Triethyl orthoformate condensation Antimicrobial (MIC = 2–8 µg/mL)
Thieno[2,3-d]pyrimidine Thiophene + pyrimidine Oxalyl chloride cyclization DNA topoisomerase IV inhibition
Thiazolo[3,2-a]pyridine Thiazole + pyridine Bis-heterocyclic coupling Material science applications
Isothiazolo[5,4-b]pyridine Isothiazole + pyridine Scaffold-hopping DRAK2 inhibition (Kd = 1.6 µM)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.